molecular formula C23H24FN3O2S B10816233 2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one

2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one

Cat. No.: B10816233
M. Wt: 425.5 g/mol
InChI Key: URCBTCJPFVBMQW-UHFFFAOYSA-N
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Description

2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one is a useful research compound. Its molecular formula is C23H24FN3O2S and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24FN3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C23H24FN3O2S/c1-17-21(25-23(29-17)19-9-5-6-10-20(19)24)15-30-16-22(28)27-13-11-26(12-14-27)18-7-3-2-4-8-18/h2-10H,11-16H2,1H3

InChI Key

URCBTCJPFVBMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2F)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H21FN4OSC_{25}H_{21}FN_4OS with a molecular weight of 444.53 g/mol . The compound features a fluorophenyl group, a methyl oxazole , and a phenylpiperazine , which may contribute to its biological properties.

PropertyValue
Molecular FormulaC25H21FN4OS
Molecular Weight444.53 g/mol
LogP5.4463
Polar Surface Area38.117 Ų
Hydrogen Bond Acceptors5

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The following sections detail specific studies related to the compound's biological activity.

Antimicrobial Activity

In a study evaluating various oxazole derivatives, compounds with similar structures were found to exhibit significant antimicrobial properties. The synthesized derivatives showed inhibition against multiple bacterial strains, indicating potential for development as antimicrobial agents .

Antitumor Activity

Research has highlighted the potential antitumor activity of compounds containing piperazine and oxazole moieties. For instance, derivatives demonstrated cytotoxic effects against cancer cell lines in vitro. The mechanism of action is hypothesized to involve interaction with cellular pathways responsible for proliferation and apoptosis .

Case Studies

  • Antioxidant Activity : A study assessing the antioxidant properties of structurally related compounds found that they effectively scavenged free radicals in vitro, suggesting potential applications in preventing oxidative stress-related diseases .
  • COX Inhibition : Compounds similar to the target molecule have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Some derivatives showed selective inhibition of COX-II over COX-I, indicating a favorable safety profile for anti-inflammatory applications .

Research Findings

Recent studies have utilized computational methods alongside experimental assays to elucidate the structure-activity relationship (SAR) of oxazole-based compounds:

  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to target proteins involved in disease pathways, reinforcing its potential therapeutic applications .
  • In Vivo Studies : Preliminary in vivo studies have shown that some derivatives exhibit significant anti-inflammatory effects without the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . Its structural components allow it to interact with various biological targets, potentially inhibiting tumor growth. The compound has been evaluated in vitro against several cancer cell lines, showing promising results in terms of cell viability reduction and apoptosis induction.

Case Study: In Vitro Efficacy

In a study conducted by the National Cancer Institute, the compound was subjected to a panel of cancer cell lines, revealing significant inhibitory effects with a mean GI50 value indicating effective cytotoxicity against specific tumor types .

Neurological Applications

The piperazine moiety is known for its neuroactive properties, suggesting that this compound could be explored for treating neurological disorders such as anxiety or depression. Research into similar compounds has shown that modifications in piperazine derivatives can lead to enhanced binding affinity to serotonin receptors.

Case Study: Neuropharmacological Studies

Research involving related compounds demonstrated their efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This opens avenues for further exploration of the subject compound in neuropharmacology .

Antimicrobial Properties

There is emerging interest in the antimicrobial potential of compounds featuring oxazole rings. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, warranting further investigation into its mechanism of action and spectrum of activity.

Case Study: Antibacterial Screening

In a recent screening effort, derivatives similar to the target compound were tested against common pathogens, showing varying degrees of effectiveness. This suggests that modifications to the sulfanyl group could enhance antimicrobial properties .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (–S–) bridge is a key reactive site, enabling nucleophilic substitution and oxidation pathways:

Reaction Type Conditions Product Reference
Nucleophilic Substitution Alkylation with alkyl halides (R–X) in basic media (e.g., K₂CO₃, DMF)R–S– derivatives (e.g., thioethers)
Oxidation H₂O₂ or mCPBA in polar solventsSulfoxide (–SO–) or sulfone (–SO₂–) derivatives

For example, oxidation with meta-chloroperbenzoic acid (mCPBA) converts the sulfanyl group to a sulfone, enhancing electrophilicity for further functionalization.

Ketone Functional Group Transformations

The ketone group participates in condensation and reduction reactions:

Reaction Type Conditions Product Reference
Condensation Hydrazine hydrate in ethanol, refluxHydrazone derivatives
Reduction NaBH₄ or LiAlH₄ in THFSecondary alcohol (–CH(OH)–)

Hydrazone formation is critical for developing Schiff base ligands or biologically active analogs.

Oxazole Ring Modifications

The 1,3-oxazole ring undergoes electrophilic substitution and ring-opening reactions:

Reaction Type Conditions Product Reference
Electrophilic Substitution Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂, Br₂)Nitro- or halo-substituted oxazole derivatives
Ring-Opening Strong acids (e.g., HCl, H₂SO₄)Amide or ester intermediates

Electrophilic substitution occurs preferentially at the 5-methyl position due to the electron-withdrawing effect of the oxazole nitrogen.

Piperazine Moiety Reactivity

The 4-phenylpiperazine segment undergoes alkylation and acylation:

Reaction Type Conditions Product Reference
Alkylation Alkyl halides (R–X) in basic mediaN-alkylpiperazine derivatives
Acylation Acyl chlorides (RCOCl) in DCMN-acylpiperazine derivatives

Alkylation reactions are pivotal for modifying pharmacokinetic properties, as seen in the synthesis of antidepressants like quetiapine .

Cross-Coupling Reactions

Although the parent compound lacks halogens, synthetic intermediates (e.g., brominated analogs) enable metal-catalyzed couplings:

Reaction Type Conditions Product Reference
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acid, baseBiaryl derivatives

For instance, brominated oxazole precursors (e.g., 2-bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one) participate in Suzuki-Miyaura reactions to introduce aryl groups .

Q & A

Q. What are the key spectroscopic techniques for confirming the structural integrity of this compound?

Methodological Answer: A combination of single-crystal X-ray diffraction (to resolve bond lengths/angles and confirm stereochemistry), NMR spectroscopy (for proton/carbon assignments), and high-resolution mass spectrometry (HRMS) is recommended. For example, X-ray studies of analogous oxazole derivatives (e.g., 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole) confirmed structural accuracy with mean C–C bond deviations of 0.002 Å . NMR analysis should focus on distinguishing sulfur-linked methylene protons (δ ~3.5–4.0 ppm) and piperazine ring protons (δ ~2.5–3.5 ppm) .

Q. How can synthesis protocols be optimized to enhance yield and purity?

Methodological Answer: Optimize reaction conditions (solvent polarity, temperature, catalyst loading) to stabilize intermediates. For instance, controlled copolymerization strategies used for structurally similar piperazine-oxazole hybrids involve adjusting stoichiometry and reaction time to minimize byproducts . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity, as validated in analogous compounds .

Advanced Research Questions

Q. How should researchers address discrepancies between computational molecular modeling and experimental crystallographic data?

Methodological Answer: Discrepancies often arise from incomplete solvent effects or force field limitations in simulations. Refine computational models (e.g., DFT calculations with B3LYP/6-31G* basis sets) by incorporating crystallographic data (e.g., torsion angles from X-ray structures) as constraints. For example, a study on a fluorophenyl-oxazole derivative resolved steric clashes by aligning computational geometries with experimental bond lengths (1.45–1.50 Å for C–N bonds) .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies using HPLC-UV to monitor degradation products. For thermal stability, use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C for oxazole derivatives) . pH-dependent stability can be assessed via spectrophotometric titration (e.g., tracking absorbance shifts at 270 nm for fluorophenyl moieties) .

Q. How can researchers validate the compound’s biological target engagement in vitro?

Methodological Answer: Combine surface plasmon resonance (SPR) for binding affinity measurements (KD values) with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). For example, piperazine-containing analogs showed ΔH values of −8.2 kcal/mol when interacting with serotonin receptors, validated via competitive radioligand assays .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data between predicted and observed proton environments?

Methodological Answer: Conflicting shifts may arise from dynamic exchange or solvent effects. Use variable-temperature NMR (VT-NMR) to identify exchange broadening (e.g., piperazine ring puckering). For example, a study on a pyrazol-3-one derivative revealed conformational flexibility at 298 K, resolved by cooling to 223 K . Cross-validate with 2D NOESY to confirm spatial proximity of protons .

Methodological Tables

Key Analytical Parameters Technique Reference
Bond length accuracy (C–C: ±0.002 Å)X-ray crystallography
Proton assignments (δ 2.5–4.0 ppm)¹H NMR (400 MHz, CDCl₃)
Thermal decomposition threshold (>200°C)TGA
Binding affinity (KD: 12 nM)SPR

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